4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine
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Overview
Description
4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine: is an organic compound with the molecular formula C13H16F3NO and a molecular weight of 259.27 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxan-4-yl-methanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and oxan-4-yl-methanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or toluene, and catalysts such as sodium acetate or zinc.
Reaction Steps: The process may include steps like reduction, amination, and purification to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent modulator of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the overall structure.
4-(Trifluoromethyl)phenyl)methanamine: Another similar compound with variations in the functional groups attached to the phenyl ring.
Uniqueness
4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine stands out due to its oxan-4-yl-methanamine structure, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]oxan-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12/h1-4H,5-9,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLUGLOJKIXUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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